molecular formula C27H22F4N6O3S B610435 Relacorilant CAS No. 1496510-51-0

Relacorilant

Cat. No. B610435
M. Wt: 586.5656
InChI Key: WANIDIGFXJFFEL-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Relacorilant is a selective glucocorticoid receptor modulator (SGRM) with no progesterone receptor activity, making it a noteworthy subject of scientific research, particularly in the treatment of endogenous Cushing syndrome (CS). It is distinct from other GR antagonists due to its lack of binding to the progesterone receptor.[].

Combination with Taxanes in Solid Tumors: In a study combining Relacorilant with nab-paclitaxel, the treatment was tested on patients with advanced solid tumors, including breast, ovarian, and pancreatic cancer. This research aimed to address chemotherapy resistance, a significant challenge in these cancers. Relacorilant enhanced the efficacy of paclitaxel, reducing tumor growth and delaying progression in preclinical models. In the Phase 1 clinical study, a considerable proportion of patients showed durable disease control and longer duration of benefit compared to prior taxane treatments. The combination was generally tolerable, with neutropenia being the most common dose-limiting toxicity[].

Cardiac Safety Profile: Relacorilant has been studied for its effects on the heart rate-corrected QT interval (QTc) in patients with CS. Across various studies, including a Phase 1 placebo- and positive-controlled thorough QTc study and a Phase 2 study, relacorilant demonstrated a lack of QTc prolongation, indicating a favorable cardiac safety profile. This finding is significant, given that QTc prolongation can be a concern with some medications["]​​.

Ovarian Cancer Treatment: Beyond CS, relacorilant is being investigated for its effectiveness in treating ovarian cancer. In a Phase 2 trial for patients with platinum-resistant ovarian cancer, relacorilant, in combination with nab-paclitaxel, showed substantial benefits without increasing the frequency or severity of adverse events. The study observed improved progression-free survival, duration of response, and overall survival in the relacorilant plus nab-paclitaxel group compared to the control group​​[].

Scientific Research Applications

Treatment of Cushing Syndrome:Relacorilant has been investigated in a Phase 2 study for its efficacy in treating endogenous Cushing Syndrome (CS). The study involved patients exhibiting symptoms like hypertension and hyperglycemia, common in CS. Relacorilant's role in mitigating these symptoms was the focus of this research[]​​.

Overcoming Chemotherapy Resistance:In the context of solid tumors, including breast, ovarian, and pancreatic cancers, Relacorilant was studied for its potential to overcome chemotherapy resistance. This was explored through its combination with taxanes, aiming to enhance the effectiveness of chemotherapy in treating these tumors[]​​.

Adrenocortical Carcinoma Study:A Phase 1 interventional study was conducted to assess the safety and efficacy of Relacorilant combined with Pembrolizumab in patients with Adrenocortical Carcinoma exhibiting excess glucocorticoid production. This study is part of a broader investigation into Relacorilant's potential applications in various medical conditions[]​​.

Phase 3 Trial in Cushing’s Syndrome:The GRADIENT trial, a Phase 3 study, is investigating Relacorilant in patients with Cushing’s syndrome caused by adrenal adenomas or hyperplasia. This research is significant in understanding the drug's efficacy in different forms of Cushing's syndrome[].

Mechanism of Action

Relacorilant, also known by its chemical name CORT125134, is an investigational drug developed by Corcept Therapeutics. It functions as a highly selective glucocorticoid receptor (GR) modulator with a unique mechanism of action.

Selective GR Modulation: Relacorilant is classified as a selective glucocorticoid receptor modulator (Relacorilant). This means that it selectively targets and modulates the activity of the glucocorticoid receptor, a type of steroid hormone receptor found in cells throughout the body[].

Competitive Antagonism of Cortisol Activity: The drug acts by competitively antagonizing the activity of cortisol at the glucocorticoid receptor. Cortisol, a natural steroid hormone, plays a vital role in various body functions, including the stress response, metabolism, and immune response. By binding to the GRs, Relacorilant competes with cortisol, effectively inhibiting its activity. This inhibition prevents the translocation of the ligand-GR complexes to the cell nucleus and subsequently reduces the gene expression typically induced by cortisol[]​​​​.

Lack of Binding to Other Hormone Receptors: Unlike some other drugs in its class, Relacorilant does not bind significantly to other hormone receptors like the progesterone or androgen receptors. This selectivity is crucial as it reduces the likelihood of cross-reactivity and off-target effects, making it potentially more suitable for treating conditions where specific inhibition of GR is desired[][].

Relacorilant's mechanism of action, through selective modulation of the glucocorticoid receptor and competitive antagonism of cortisol, positions it as a potentially valuable therapeutic agent in conditions where cortisol's role is detrimental, such as in certain types of cancers and endocrine disorders. Its high selectivity for the GR and lack of significant interaction with other hormone receptors underscore its potential for targeted therapy with reduced side effects.

Biochemical and Physiological Effects

Impact on Endogenous Cushing Syndrome (CS): In a Phase 2 study, Relacorilant showed clinical benefits in patients with endogenous CS, particularly in managing hypertension and hyperglycemia. The study demonstrated that Relacorilant could reduce the clinical manifestations associated with hypercortisolism by modulating cortisol activity, which is critical in conditions like CS[].

Effects on Somatostatin Receptor Subtype 2 (SSTR2) in Neuroendocrine Tumors (NETs): Relacorilant has been observed to upregulate SSTR2 expression in ACTH-secreting NETs. This is significant because SSTR2 plays a crucial role in the regulation of pituitary hormone secretion and has antitumor effects on NETs. Glucocorticoids, which downregulate SSTR2, can lead to the ineffectiveness of SSTR2-targeting somatostatin analogs in patients with Cushing disease. The selective GR modulation by Relacorilant can overcome this suppression, thereby potentially re-sensitizing tumors to the effects of somatostatin and its analogs[].

Inhibition of Glucocorticoid-Mediated Suppression in Murine Cell Line: In vitro studies using the murine At-T20 corticotroph cell line showed that Relacorilant inhibited the glucocorticoid-mediated suppression of SSTR2. The selective GR modulation by Relacorilant reversed the suppression of SSTR2 mRNA caused by dexamethasone. This finding suggests that Relacorilant can restore the efficacy of endogenous somatostatin and somatostatin analogs by overcoming the inhibitory effects of glucocorticoids on SSTR2 expression[].

The research findings highlight the potential of Relacorilant in managing conditions associated with excess cortisol, such as Cushing Syndrome, and in enhancing the efficacy of treatments targeting SSTR2 in neuroendocrine tumors. The selective modulation of the glucocorticoid receptor by Relacorilant and its impact on SSTR2 expression are critical areas of its biochemical and physiological action.

Advantages and Limitations for Lab Experiments

In laboratory experiments, including those involving drugs like Relacorilant, there are several advantages and limitations to consider:

Advantages

Enhanced Chemotherapy Sensitivity: In a randomized, controlled study, the combination of Relacorilant with nab-paclitaxel improved progression-free survival (PFS) among women with recurrent platinum-resistant or refractory ovarian cancer. This suggests that glucocorticoid receptor antagonism by Relacorilant may enhance or restore chemotherapy sensitivity, offering a significant advantage in treating certain cancer types[].

Efficacy with Lower Chemotherapy Dosage: The study found that a lower dose of nab-paclitaxel could be used when combined with Relacorilant compared to nab-paclitaxel alone. This is attributed to Relacorilant inhibiting the metabolism of nab-paclitaxel, potentially allowing for effective treatment with reduced chemotherapy dosage, thereby minimizing exposure to the cytotoxic effects of chemotherapy[].

Improved Duration of Response: Although the objective response rate was similar between the groups, the duration of response was significantly improved in the intermittent Relacorilant plus nab-paclitaxel arm compared to nab-paclitaxel alone. This indicates that Relacorilant can potentially enhance the long-term effectiveness of chemotherapy regimens[].

Limitations

Overall Survival Assessment Pending: The study noted that overall survival data was not yet mature for assessment. This indicates a limitation in understanding the long-term survival benefit of Relacorilant in this context, necessitating further investigation[]​​.

Adverse Events: The most common adverse events of grade 3 or higher in the study included neutropenia, anaemia, and peripheral sensory neuropathy. While the safety profile was deemed favorable, these adverse events highlight the need for careful monitoring and management in clinical use[]​​.

Relacorilant shows promise in enhancing chemotherapy efficacy, particularly in ovarian cancer, with the potential for reduced chemotherapy dosage and improved duration of treatment response. However, further studies are needed to assess long-term survival benefits and to understand and manage its associated adverse events fully.

Future Directions

The future directions of Relacorilant, particularly in the treatment of patients with Cushing Syndrome, involve a continued focus on evaluating its efficacy and safety. Relacorilant is a selective glucocorticoid receptor modulator under investigation for this purpose. The studies so far have not shown that Relacorilant causes prolongation of the cardiac QT interval, an important aspect in assessing the cardiac safety of any drug["].

Relacorilant has shown potential benefits in clinical trials without causing undesirable anti-progesterone effects or drug-induced hypokalemia. This makes it a promising candidate for further investigation and development, especially for treating endogenous hypercortisolism due to either excess ACTH secretion or autonomous adrenal cortisol secretion. The phase 2 studies have focused on assessing the impact of reduced cortisol activity on blood pressure and blood glucose control in patients with Cushing Syndrome[].

As Relacorilant progresses through clinical trials, the focus is likely to remain on its selective mechanism of action and potential advantages over other treatments. This includes its ability to modulate cortisol activity without the unwanted effects associated with progesterone receptor antagonism. Future research will likely continue to refine dosage strategies and further clarify the clinical implications and benefits of Relacorilant in managing Cushing Syndrome and possibly other conditions influenced by cortisol levels.

Properties

IUPAC Name

[(4aR)-1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F4N6O3S/c1-35-15-22(14-33-35)41(39,40)36-9-7-18-11-24-17(13-34-37(24)21-4-2-20(28)3-5-21)12-26(18,16-36)25(38)23-10-19(6-8-32-23)27(29,30)31/h2-6,8,10-11,13-15H,7,9,12,16H2,1H3/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANIDIGFXJFFEL-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC3=CC4=C(C[C@@]3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F4N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801099345
Record name Relacorilant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Relacorilant

CAS RN

1496510-51-0
Record name [(4aR)-1-(4-Fluorophenyl)-1,4,5,6,7,8-hexahydro-6-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4aH-pyrazolo[3,4-g]isoquinolin-4a-yl][4-(trifluoromethyl)-2-pyridinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1496510-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Relacorilant [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1496510510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Relacorilant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14976
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Relacorilant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RELACORILANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2158753C7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.